molecular formula C17H13N3O2 B2937920 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid CAS No. 332025-85-1

3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid

Cat. No.: B2937920
CAS No.: 332025-85-1
M. Wt: 291.31
InChI Key: ZNYVWYUAXRQFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole and quinoxaline derivatives under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process . The final product is usually purified through recrystallization from solvents such as DMF .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indole derivatives .

Scientific Research Applications

3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with DNA, affecting gene expression and cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid is unique due to its specific combination of indole and quinoxaline rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in research make it a valuable compound in scientific studies .

Properties

IUPAC Name

3-indolo[3,2-b]quinoxalin-6-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-15(22)9-10-20-14-8-4-1-5-11(14)16-17(20)19-13-7-3-2-6-12(13)18-16/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYVWYUAXRQFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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